REACTION_CXSMILES
|
[C:1]([C:3]1[N:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[CH:8][C:4]=1[C:5]([NH2:7])=[O:6])#[CH:2].CNC>CO>[NH4+:7].[OH-:6].[CH3:16][O:15][CH2:14][CH2:13][O:12][C:9]1[CH:10]=[N:11][C:3]2[CH:1]=[CH:2][NH:7][C:5](=[O:6])[C:4]=2[CH:8]=1 |f:3.4|
|
Name
|
2-ethynyl-5-(2-methoxyethoxy)nicotinamide
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=C(C(=O)N)C=C(C=N1)OCCOC
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
purified via MPLC
|
Type
|
WASH
|
Details
|
eluting with 100% DCM to 90% DCM
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
|
Type
|
product
|
Smiles
|
COCCOC=1C=NC=2C=CNC(C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |